Tert-butyl undec-10-enoate

説明

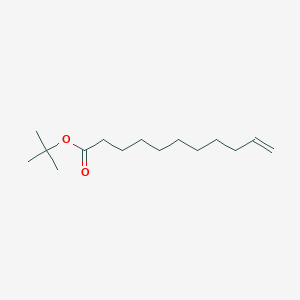

Structure

3D Structure

特性

IUPAC Name |

tert-butyl undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-5-6-7-8-9-10-11-12-13-14(16)17-15(2,3)4/h5H,1,6-13H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOBCJCSWMKBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337886 | |

| Record name | tert-butyl undec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93757-41-6 | |

| Record name | tert-butyl undec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Tert Butyl Undec 10 Enoate

Direct Esterification Pathways

Direct esterification methods involve the reaction of a carboxylic acid with an alcohol. These are fundamental and widely practiced techniques in organic chemistry.

Conventional Acid-Catalyzed Esterification of 10-Undecenoic Acid with Tert-butanol (B103910)

The reaction of 10-undecenoic acid with tert-butanol in the presence of an acid catalyst is a common approach for producing tert-butyl undec-10-enoate (B1210307). Strong acids like sulfuric acid are often employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the tert-butanol.

However, this method can be complicated by the tertiary nature of the alcohol. Tert-butanol is prone to elimination reactions under strongly acidic and high-temperature conditions, leading to the formation of isobutylene (B52900). This side reaction can significantly reduce the yield of the desired ester. For instance, the reaction of carboxylic acids with tert-butanol in the presence of p-toluenesulfonic acid often results in low yields of the tert-butyl ester. google.com The synthesis of methyl undec-10-enoate, a related ester, is achieved by reacting 10-undecenoic acid with methanol (B129727) and sulfuric acid at reflux, a process that can be adapted for tert-butanol, though with the aforementioned challenges. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Side Product |

| 10-Undecenoic Acid | Tert-butanol | Strong Acid (e.g., H₂SO₄) | Tert-butyl undec-10-enoate | Isobutylene |

Acyl Chloride Routes: Reaction of 10-Undecenoyl Chloride with Tert-butanol

To circumvent the issues associated with direct acid-catalyzed esterification, an alternative route involves the conversion of 10-undecenoic acid to its more reactive acyl chloride derivative, 10-undecenoyl chloride. This can be accomplished using reagents such as thionyl chloride or oxalyl chloride. The resulting 10-undecenoyl chloride is then reacted with tert-butanol. gla.ac.uk

This two-step process is generally more efficient as the acyl chloride is highly electrophilic, readily reacting with the less nucleophilic tert-butanol. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. While this method typically provides higher yields, it involves an additional synthetic step and the use of potentially hazardous reagents like thionyl chloride.

| Intermediate | Reactant | Base | Product | Byproduct |

| 10-Undecenoyl Chloride | Tert-butanol | Pyridine or Triethylamine | This compound | Pyridinium hydrochloride or Triethylammonium hydrochloride |

Advanced Esterification Techniques Relevant to Tert-butyl Ester Synthesis

Given the challenges in synthesizing tert-butyl esters, several advanced techniques have been developed to improve efficiency and yield under milder conditions.

Application of Solid-Supported Condensation Reagents (e.g., Polystyrylsulfonyl Chloride Resin)

Solid-supported reagents offer a practical approach to ester synthesis, simplifying product purification. Polystyrylsulfonyl chloride resin can be used as a condensation reagent for the formation of esters. orgsyn.orgorgsyn.org In this method, the carboxylic acid is activated by the resin, and subsequent reaction with the alcohol, in this case, tert-butanol, yields the ester. The use of a solid support facilitates the removal of byproducts and unreacted reagents through simple filtration. orgsyn.orgorgsyn.orgwikipedia.orgchemeurope.com While this method has been demonstrated for the synthesis of other tert-butyl esters, its direct application to this compound would follow a similar principle. orgsyn.orgorgsyn.org The reaction is typically performed in an inert solvent like methylene (B1212753) chloride with a base such as N-methylimidazole. orgsyn.orgorgsyn.org

| Reagent | Substrates | Solvent | Base | Advantage |

| Polystyrylsulfonyl Chloride Resin | Carboxylic Acid, Alcohol | Methylene Chloride | N-methylimidazole | Simplified purification |

Utilizing Trichloroacetimidate Electrophiles for Tert-butyl Ester Formation

A highly effective method for the synthesis of tert-butyl esters under mild conditions involves the use of tert-butyl 2,2,2-trichloroacetimidate. enamine.netresearchgate.netnih.govtandfonline.com This reagent is prepared by the addition of tert-butanol to trichloroacetonitrile. researchgate.net The subsequent reaction of the carboxylic acid with tert-butyl 2,2,2-trichloroacetimidate is typically catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds at or below room temperature. researchgate.netnih.gov This method is advantageous as it avoids the harsh acidic conditions that can lead to the decomposition of tert-butanol and is compatible with a wide range of functional groups. nih.gov The reaction generally provides high yields of the desired tert-butyl ester. enamine.netnih.gov

| Reagent | Catalyst | Temperature | Advantage |

| tert-Butyl 2,2,2-trichloroacetimidate | Boron trifluoride etherate | Room temperature or below | Mild conditions, high yield |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Undec 10 Enoate

Olefin Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has been widely applied to tert-butyl undec-10-enoate (B1210307) and its derivatives. This class of reactions, catalyzed by transition metal complexes, particularly those containing ruthenium, allows for the modification and elaboration of the terminal double bond.

Cross-metathesis (CM) is a key transformation that involves the reaction of two different alkenes. In the context of tert-butyl undec-10-enoate, this reaction provides a direct route to functionalized, longer-chain esters. The reaction of this compound with various alkenes has been investigated, leading to the synthesis of a diverse array of molecules. For instance, its cross-metathesis with aryl-substituted alkenes can yield aryl-bridged diesters with two terminal double bonds. kit.edu These products can then be utilized in subsequent polymerization reactions, such as thiol-ene additions. kit.edu

The efficiency and selectivity of cross-metathesis reactions are highly dependent on the catalyst used and the reaction conditions. Second-generation Grubbs catalysts are often employed due to their high activity and functional group tolerance. acs.org The choice of solvent and the presence of additives can also significantly influence the outcome of the reaction. For example, the use of copper iodide (CuI) as a co-catalyst has been shown to enhance the rate of cross-metathesis reactions. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

| This compound | Aryl-alkene | Ruthenium catalyst | Not specified | Aryl-bridged diester | Not specified | kit.edu |

| tert-butyldimethyl(undec-10-enyloxy)silane | Methyl vinyl ketone | Grubbs-2 catalyst, CuI | Not specified | Cross-metathesis product | 90 | acs.org |

Ring-closing metathesis (RCM) is a powerful intramolecular variant of olefin metathesis that is widely used for the synthesis of cyclic compounds, particularly macrocycles. organic-chemistry.org Derivatives of undec-10-enoic acid are common starting materials for RCM, leading to the formation of unsaturated macrolactones. mdpi.comeurjchem.com The success of RCM is influenced by several factors, including the length of the diene chain, the catalyst, and the reaction concentration. mdpi.com Generally, the formation of 15- to 20-membered rings is favored, while the synthesis of smaller rings (10-13 members) often results in lower yields. mdpi.com

The stereoselectivity of the newly formed double bond in the macrocycle is also a critical aspect. For larger rings, the (Z)-isomer can be formed, and the development of stereoselective catalysts is an active area of research. mdpi.com The choice of catalyst is crucial, with second-generation Grubbs catalysts often providing high efficiency. rutgers.edu

The RCM of various undecenoate derivatives has been extensively studied. For example, the RCM of hex-5-en-1-yl undec-10-enoate has been investigated with different ruthenium catalysts, demonstrating the impact of the catalyst on the yield and selectivity of the macrocyclization. mdpi.com

| Substrate | Catalyst | Ring Size | Yield (%) | Reference |

| Hex-5-en-1-yl undec-10-enoate | Ruthenium carbene | Not specified | 79 | core.ac.uk |

| But-3-enyl undec-10-enoate | Not specified | 14 | High (E)-selectivity | mdpi.com |

| Diene esters | Grubbs' first-generation | 13 | 6 | eurjchem.com |

| Diene esters | Grubbs' first-generation | 19 | 65 | eurjchem.com |

| Diene esters | Grubbs' first-generation | 20 | 63 | eurjchem.com |

| Diene esters | Grubbs' first-generation | 21 | 82 | eurjchem.com |

Ethenolysis is a specific type of cross-metathesis reaction where an internal or terminal alkene is reacted with ethylene (B1197577) to produce shorter-chain terminal alkenes. This process is of significant industrial interest for the conversion of renewable feedstocks like fatty acid esters into valuable chemical intermediates. ifpenergiesnouvelles.frbeilstein-journals.org For instance, the ethenolysis of methyl oleate (B1233923), a common fatty acid ester, can yield 1-decene (B1663960) and methyl 9-decenoate. ifpenergiesnouvelles.fr

While direct ethenolysis of this compound is less commonly reported, the principles of this reaction are applicable to unsaturated esters. The reaction is typically catalyzed by ruthenium-based metathesis catalysts. ifpenergiesnouvelles.fr In some cases, ethenolysis can be combined with other reactions in a tandem process. For example, a sequential ethenolysis followed by ene-yne cross-metathesis has been demonstrated for the transformation of unsaturated fatty acid esters. beilstein-journals.org

Ring-Closing Metathesis for Macrocyclization and Related Undecenoate Derivatives

Hydrogenation Chemistry of the Alkene Moiety

The terminal double bond of this compound is susceptible to hydrogenation, a reaction that saturates the alkene to an alkane. This transformation is typically achieved using catalytic methods.

Catalytic hydrogenation of the alkene in this compound and related unsaturated esters is a common transformation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. core.ac.uk The process effectively converts the terminal alkene to the corresponding saturated alkane.

In some instances, the ruthenium catalysts used for metathesis reactions can also catalyze hydrogenation in a tandem process. ifpenergiesnouvelles.fr For example, after a cross-metathesis reaction, the residual ruthenium catalyst can be utilized for the subsequent hydrogenation of the product under a hydrogen atmosphere. ifpenergiesnouvelles.fr This approach offers a more streamlined synthetic route to saturated compounds.

The hydrogenation of related undecenoate derivatives has been explored in detail. For example, methyl 11-cyano undec-10-enoate can be quantitatively hydrogenated to the corresponding saturated amino ester using a ruthenium alkylidene catalyst in the presence of a base like potassium tert-butoxide. ifpenergiesnouvelles.fr

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

| Unsaturated Lactone (from RCM) | 5% Pd/C | H2 (1 atm), ethyl acetate | Saturated Lactone | 95 | core.ac.uk |

| Methyl 11-cyano undec-10-enoate | Ruthenium alkylidene catalyst IV, tBuOK | 20 bar H2, 80°C | Saturated C12 α,ω–amino ester | 89 | ifpenergiesnouvelles.fr |

| Triene 7 | Pd/C | EtOH/hexane, room temp. | Diene 8, Monoene 9, Alkane 10 | Not specified | beilstein-journals.org |

Thiol-Ene Addition Reactions

The thiol-ene reaction, or alkene hydrothiolation, is a highly efficient and versatile click chemistry reaction that involves the addition of a thiol (R-SH) across a double bond. wikipedia.org This reaction can be initiated either by radicals (e.g., using light or a radical initiator) or by a Michael addition mechanism. wikipedia.org The radical-mediated thiol-ene reaction typically proceeds via an anti-Markovnikov addition, yielding a thioether. wikipedia.org

This compound, with its terminal alkene, is an excellent substrate for thiol-ene reactions. This reaction can be used to introduce sulfur-containing functional groups onto the undecenoate backbone. For instance, the polymerization of an aryl-bridged diester derived from this compound can be achieved through thiol-ene addition with a dithiol like 1,4-butanedithiol. kit.edu

The thiol-ene reaction is known for its high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org It has found broad applications in materials science for surface functionalization and polymer synthesis. nih.govresearchgate.net The reaction's efficiency and orthogonality to many other functional groups make it a valuable tool in organic synthesis. An oxidative variation of the thiol-ene reaction allows for the direct synthesis of sulfoxides from thiols and olefins in the presence of an oxidant and an acid catalyst. organic-chemistry.org

Hydrosilylation of the Terminal Alkene Group

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as the carbon-carbon double bond in the terminal alkene of this compound. wikipedia.org This reaction is a significant method for producing organosilicon compounds. wikipedia.org

Mechanism and Selectivity

The most widely accepted mechanism for the metal-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. wikipedia.org This process involves the formation of a metal complex containing a hydride, a silyl (B83357) ligand, and the alkene substrate. wikipedia.org The reaction typically proceeds via an anti-Markovnikov addition, meaning the silicon atom attaches to the terminal carbon of the alkene. wikipedia.orgprinceton.edu However, Markovnikov addition has also been an area of increasing research interest. wikipedia.org

Catalysts play a crucial role in determining the reaction's efficiency and selectivity. Platinum-based catalysts have historically been important in homogeneous catalysis for hydrosilylation. wikipedia.org However, due to the cost of platinum, research has focused on developing catalysts based on more earth-abundant metals like nickel, iron, and cobalt. princeton.eduepfl.ch For instance, nickel catalysts have been developed that are highly active and selective for the anti-Markovnikov hydrosilylation of terminal alkenes with tertiary silanes. princeton.edu Some nickel-based systems, like NiCl2·6H2O/tBuOK, have shown excellent performance for the hydrosilylation of terminal alkenes with primary silanes under mild conditions. acs.org

Research Findings

Studies have demonstrated the hydrosilylation of fatty acid esters with terminal double bonds using various catalysts. For example, H2PtCl6 has been used to catalyze the hydrosilylation of methyl undec-10-enoate with chloro- or alkoxyhydrosilanes, resulting in moderate to good yields. researchgate.net The reaction of methyl undec-10-enoate with alkylhydrosilanes under these conditions, however, produced lower yields. researchgate.net The development of iron and cobalt catalysts has also shown promise for the hydrosilylation of olefins, including those with ester functionalities. princeton.edu

| Catalyst System | Silane Type | Selectivity | Yield | Reference |

| [(iPrDI)NiH]2 | Tertiary | anti-Markovnikov | High | princeton.edu |

| NiCl2·6H2O/tBuOK | Primary | anti-Markovnikov | Good | acs.org |

| H2PtCl6 | Chloro- or Alkoxy- | Not specified | 41-77% | researchgate.net |

| H2PtCl6 | Alkyl- | Not specified | <20% | researchgate.net |

Alkenyl Isomerization Mechanisms

The terminal alkene of this compound can undergo isomerization to form more stable internal alkenes. This process involves the migration of the double bond along the carbon chain. springernature.com

Catalysts and Mechanisms

Various transition metal complexes can catalyze alkene isomerization. sdsu.edu These reactions can proceed through different mechanisms, including a metal-hydride insertion-elimination pathway or a π-allyl mechanism. rsc.org The choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the isomerization, leading to either E- or Z-isomers. rsc.orgacs.org For example, tungsten-catalyzed isomerization can be tuned to produce either the E- or Z-stereoisomer by adjusting the ligand environment. rsc.org Similarly, dual visible-light-cobalt catalysis can achieve either thermodynamic or kinetic isomerization of alkenes depending on the ligand used. nih.gov

Ruthenium catalysts have been shown to be extremely active for the selective isomerization of terminal alkenes, even at very low concentrations. springernature.com These catalysts can operate without additional solvents or special atmospheres, making the process more environmentally friendly and industrially viable. springernature.com

Research Findings

Research has shown that terminal alkenes can be isomerized to internal alkenes with high selectivity. sdsu.eduacs.org For instance, catalysts like [(allyl)PdCl]2 or [(allyl)NiBr]2 with a triarylphosphine and silver triflate can isomerize terminal alkenes to internal (Z)- and (E)-alkenes. acs.org The E-isomer is typically the major product. acs.org In some cases, the isomerization can be highly selective for the 2-alkene position. acs.org

| Catalyst System | Product Selectivity | Key Features | Reference |

| [(allyl)PdCl]2 or [(allyl)NiBr]2 / triarylphosphine / AgOTf | (E)- and (Z)-2-alkenes | E-isomer is major | acs.org |

| Tungsten / Tunable Ligands | E- or Z-isomers | Stereodivergent | rsc.org |

| Visible Light / Cobalt / Xantphos or DPEphos | Thermodynamic or Kinetic Isomers | Ligand-controlled selectivity | nih.gov |

| Ruthenium complexes | Internal alkenes | Highly active, low catalyst loading | springernature.com |

Radical Reactivity and Deboronative Transformations

The double bond in this compound can participate in radical reactions. Additionally, the introduction of a boron functional group allows for subsequent deboronative transformations.

Radical Reactions of Unsaturated Fatty Acid Esters

Unsaturated fatty acid esters are susceptible to autoxidation, a process that proceeds via a free-radical chain mechanism. nih.gov The presence of a double bond makes the allylic C-H bonds weaker and more prone to hydrogen abstraction, initiating the radical chain. nih.gov Thiyl radicals can catalyze the isomerization of Z- to the more thermodynamically stable E-isomers of unsaturated fatty acid esters. acs.orgacs.org This occurs through the reversible addition of the thiyl radical to the double bond. acs.org

Deboronative Transformations

Alkylboronic esters can serve as precursors to carbon-centered radicals. unibe.chchemrxiv.org This allows for a variety of transformations where the boryl group is replaced. For instance, the conjugate boration of unsaturated esters can lead to chiral tertiary organoboronic esters. researchgate.net These can then be used in subsequent reactions. Deboronative radical chain reactions provide a method for converting a boryl group into other functional groups, such as halides or thioethers. chemrxiv.org

Ester Functional Group Transformations: Hydrolysis and Transesterification

The tert-butyl ester group of this compound can undergo both hydrolysis and transesterification.

Hydrolysis

The hydrolysis of a tert-butyl ester involves cleavage of the ester to form the corresponding carboxylic acid and tert-butanol (B103910). This reaction can be catalyzed by acids. acsgcipr.org The mechanism of acid-catalyzed hydrolysis of tert-butyl esters typically proceeds via an A_AL_1 mechanism, involving protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl carbocation. acsgcipr.orgoup.com Various acidic conditions can be used, including aqueous phosphoric acid, zinc bromide, or molecular iodine. organic-chemistry.orgresearchgate.netresearchgate.net The choice of reagent can allow for selective deprotection in the presence of other acid-labile groups. researchgate.net

Transesterification

Transesterification is the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. masterorganicchemistry.com For example, ethyl-10-undecenoate can be transesterified with various alcohols using a recyclable Cu-deposited V2O5 catalyst. nih.gov This suggests that similar transformations could be applied to this compound. The mechanism under basic conditions often involves the formation of an enolate intermediate. aocs.org

| Transformation | Reagent/Catalyst | Key Features | Reference |

| Hydrolysis | Aqueous Phosphoric Acid | Environmentally benign, selective | organic-chemistry.org |

| Hydrolysis | ZnBr2 | Chemoselective deprotection | researchgate.net |

| Hydrolysis | Molecular Iodine | Mild and efficient | researchgate.net |

| Transesterification | Cu-deposited V2O5 | Recyclable catalyst | nih.gov |

α-Functionalization of Fatty Acid Esters: Enolate Chemistry and Arylation

The carbon atom alpha to the ester carbonyl in this compound can be functionalized through enolate chemistry.

Enolate Chemistry

Enolates are important nucleophiles in organic synthesis and are crucial in biochemical processes like fatty acid biosynthesis. teachthemechanism.comlibretexts.org The formation of an enolate from an ester allows for the introduction of various electrophiles at the α-position.

α-Arylation

The palladium-catalyzed α-arylation of esters is a powerful method for forming a carbon-carbon bond between an aromatic ring and the α-carbon of the ester. mdpi.comorganic-chemistry.orgnih.gov The reaction typically involves the generation of an enolate in the presence of an aryl halide and a palladium catalyst. nih.gov The mechanism is thought to proceed through the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the enolate and subsequent reductive elimination to form the α-arylated product. mdpi.com The choice of ligands and base is critical for the success of the reaction. organic-chemistry.orgacs.org This methodology has been used to synthesize a variety of compounds, including those with important biological activity. rsc.org

Polymerization Chemistry and Advanced Materials Development from Tert Butyl Undec 10 Enoate and Its Derivatives

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization is a powerful step-growth condensation polymerization method for the synthesis of linear polymers from α,ω-dienes. The reaction proceeds via the catalytic metathesis of terminal olefins, releasing a small volatile olefin, typically ethylene (B1197577), as a byproduct. This technique has been extensively utilized for the polymerization of undecenoate-based monomers to produce bio-based unsaturated polyesters.

Synthesis of Bio-based Unsaturated Polyesters from Undecenoate Monomers

The synthesis of bio-based unsaturated polyesters from undecenoate monomers, including derivatives of tert-butyl undec-10-enoate (B1210307), has garnered significant attention as a sustainable alternative to petroleum-based polymers. nih.govrsc.org These monomers, often derived from renewable resources like castor oil, serve as ideal building blocks for creating a wide range of polyesters with tunable properties. nih.govrsc.orgrsc.org

The ADMET polymerization of α,ω-dienes derived from undecenoic acid, such as undec-10-en-1-yl undec-10-enoate, yields high molecular weight unsaturated polyesters. rsc.orgmdpi.com This process involves the self-metathesis of the terminal double bonds, leading to the formation of a polyester (B1180765) backbone with repeating unsaturated units. mdpi.com Similarly, α,ω-diene monomers prepared from the reaction of 10-undecenoyl chloride with various diols can be effectively polymerized via ADMET to produce polyesters. rsc.org The versatility of this approach allows for the incorporation of different functional groups and structural motifs into the polymer backbone by carefully selecting the diol comonomer. nih.govacs.org For instance, the use of diols derived from sugars or other bio-based sources further enhances the renewable content of the resulting polyesters. mdpi.comacs.org

Influence of Catalyst Systems on Polymerization Kinetics and Yield

The success of ADMET polymerization is highly dependent on the choice of catalyst. Ruthenium-carbene and molybdenum-alkylidene catalysts are the most prominent systems employed for the polymerization of undecenoate monomers.

Ruthenium-Carbene Catalysts: Second-generation Grubbs-type catalysts, such as RuCl₂(PCy₃)(H₂IMes)(CHPh) (G2) and the Hoveyda-Grubbs second-generation catalyst, RuCl₂(IMesH₂)(CH-2-OⁱPr-C₆H₄) (HG2), are widely used due to their high activity and functional group tolerance. nih.govrsc.orgacs.orgacs.org These catalysts have been shown to effectively polymerize various undecenoate-based monomers, affording high molecular weight polymers with unimodal molecular weight distributions. rsc.orgrsc.org The polymerization kinetics can be influenced by factors such as catalyst loading, reaction temperature, and monomer concentration. rsc.org For example, increasing the catalyst loading can lead to an increase in the polymer's number-average molecular weight (Mₙ). rsc.org However, higher reaction temperatures (70-100 °C) can sometimes lead to catalyst decomposition, resulting in lower molecular weight polymers. researchgate.net Conducting the polymerization at milder temperatures (e.g., 50 °C) can suppress catalyst decomposition and lead to higher molecular weights. acs.orgpreprints.org

Molybdenum-Alkylidene Catalysts: Molybdenum-based catalysts, such as Mo(CHCMe₂Ph)(2,6-Me₂C₆H₃)[OC(CH₃)(CF₃)₂], have demonstrated exceptional activity in the ADMET polymerization of undecenoate monomers, yielding polyesters with very high molecular weights (Mₙ values of 44,000–49,400 g/mol ) even at room temperature. mdpi.comresearchgate.netnih.gov These catalysts have shown promise for producing materials with enhanced tensile properties. mdpi.comresearchgate.net The choice of molybdenum catalyst can also influence the stereoselectivity of the metathesis reaction. bohrium.com

The table below summarizes the performance of different catalyst systems in the ADMET polymerization of various undecenoate monomers.

| Monomer | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference(s) |

| 4-allyl-2-methoxyphenyl 10-undecenoate | G2 | 0.5 - 2.0 | 50 | 7,100 - 12,700 | 1.74 - 2.05 | rsc.org |

| Bis(undec-10-enoate) with isosorbide (B1672297) | HG2 | Not specified | 50 | 15,900 | 1.46 | acs.org |

| Bis(undec-10-enoate) with isosorbide | Mo cat. | Not specified | 25 | 44,400 - 49,400 | Not specified | nih.gov |

| Undec-10-en-1-yl undec-10-enoate | G2 | 0.5 or 1.0 | 80 | 22,000 - 26,500 | Not specified | mdpi.com |

Control of Polymer Molecular Weight and Molecular Weight Distribution

Controlling the molecular weight and molecular weight distribution (polydispersity index, PDI or Mₙ/Mₙ) is crucial for tailoring the physical and mechanical properties of the resulting polyesters. In ADMET polymerization, which is a step-growth process, the molecular weight is influenced by several factors.

One effective method for controlling molecular weight is the use of a chain stopper, also known as a chain transfer agent. Monofunctional olefins, such as methyl 10-undecenoate or stearyl acrylate, can be added to the polymerization mixture to limit the chain growth, allowing for the tuning of the final molecular weight. mdpi.comnih.gov The ratio of the difunctional monomer to the monofunctional chain stopper directly influences the resulting polymer's molecular weight. mdpi.compreprints.org

The reaction conditions also play a significant role. The removal of the volatile byproduct, ethylene, is essential to drive the polymerization equilibrium towards the formation of high molecular weight polymers. rsc.org This is typically achieved by conducting the polymerization under vacuum or with a nitrogen purge. rsc.orgresearchgate.net The polymerization time also affects the molecular weight, with longer reaction times generally leading to higher molecular weights, up to a certain point where equilibrium is reached or catalyst deactivation occurs. rsc.orgmdpi.com

The catalyst loading is another critical parameter. Generally, a higher catalyst loading can lead to a higher molecular weight, although an optimal loading often exists beyond which no further increase is observed. rsc.org The choice of catalyst itself can also impact the achievable molecular weight, with highly active catalysts like certain molybdenum-alkylidene systems enabling the synthesis of very high molecular weight polyesters. mdpi.comnih.gov The resulting polymers from ADMET typically exhibit a PDI value around 2, which is characteristic of step-growth polymerizations, although values can vary. rsc.orgmdpi.com

The table below illustrates the effect of a chain stopper on the molecular weight of a polyester synthesized from undecyl undecenoate.

| Monomer | Chain Stopper | Molar Ratio (Monomer:Chain Stopper) | Mₙ (kDa) | Reference(s) |

| Undecyl undecenoate | Methyl 10-undecenoate | Not specified | 10 - 45 | nih.gov |

| Undecyl undecenoate | Poly(ethylene glycol) methyl ether acrylate | Not specified | Not specified | nih.gov |

Post-Polymerization Modification Strategies

Post-polymerization modification is a versatile approach to introduce new functionalities and alter the properties of pre-existing polymers. The unsaturated backbone of polyesters derived from tert-butyl undec-10-enoate and its analogs provides reactive sites for a variety of chemical transformations.

Tandem Metathesis/Hydrogenation for Saturated Polymer Architectures

Unsaturated polyesters synthesized via ADMET can be readily converted to their saturated counterparts through hydrogenation of the carbon-carbon double bonds in the polymer backbone. acs.orgacs.org This transformation significantly alters the polymer's properties, often leading to increased thermal stability and changes in crystallinity and mechanical behavior. mdpi.com A particularly efficient approach is tandem metathesis/hydrogenation, where the hydrogenation step is performed in the same reaction vessel immediately following the ADMET polymerization, without the need for intermediate purification. acs.orgacs.orgmdpi.com

This one-pot procedure typically involves the initial ADMET polymerization using a ruthenium-carbene catalyst, followed by the introduction of a hydrogenation catalyst and a hydrogen source. acs.orgacs.org Various hydrogenation catalysts have been employed, including ruthenium-based systems and iridium complexes. acs.org The addition of a small amount of alumina (B75360) (Al₂O₃) has been shown to facilitate the tandem hydrogenation under mild conditions (e.g., 1.0 MPa H₂, 50 °C). acs.orgacs.orgmdpi.com This method provides a straightforward route to saturated bio-based polyesters, expanding the range of accessible polymer architectures and properties from undecenoate-based monomers. nih.govacs.org

Functional Group Grafting via Thiol-Ene and Olefin Metathesis onto Polymer Backbones

The double bonds present in the backbone of unsaturated polyesters serve as versatile handles for grafting various functional groups, enabling the tailoring of polymer properties for specific applications. researchgate.net Two prominent methods for this purpose are thiol-ene chemistry and olefin cross-metathesis.

Thiol-Ene Addition: The thiol-ene reaction is a highly efficient and often radical-mediated click reaction that allows for the addition of thiols across the double bonds of the polymer backbone. researchgate.netresearchgate.net This method is known for its high yields, tolerance to a wide range of functional groups, and mild reaction conditions, often initiated by UV irradiation in the presence of a photoinitiator. researchgate.netwiley-vch.de By selecting thiols with desired functionalities (e.g., carboxylic acids, esters), a variety of side chains can be grafted onto the polyester, thereby modifying its solubility, polarity, and reactivity. researchgate.net

Olefin Cross-Metathesis: Olefin cross-metathesis provides another powerful tool for functionalizing the unsaturated polymer backbone. researchgate.net This reaction, typically catalyzed by ruthenium-based metathesis catalysts like the Hoveyda-Grubbs second-generation catalyst, allows for the reaction of the polymer's internal double bonds with a large excess of a functionalized terminal olefin, such as an acrylate. researchgate.netacs.org This "grafting to" approach enables the introduction of a wide array of functional groups, significantly altering the polymer's properties. rsc.org For instance, grafting acrylic acid can increase the polymer's glass transition temperature. acs.org

These post-polymerization modification techniques offer a modular and efficient way to create a diverse library of functionalized polyesters from a common unsaturated precursor, expanding their potential applications in areas such as drug delivery and advanced materials. researchgate.netacs.org

Synthesis of Network Polymer Architectures

The development of network polymer architectures from undecenoate-based monomers allows for the creation of materials with tailored properties, moving beyond the limitations of linear polymers. The introduction of crosslinks enhances mechanical strength and thermal stability. This is achieved by incorporating multi-functional monomers, or crosslinkers, into the polymerization process.

Design and Implementation of Multi-arm Crosslinkers (e.g., Glycerol (B35011) Tris(undec-10-enoate), Formylbenzene Triyl Tris(undec-10-enoate))

The strategic design of multi-arm crosslinkers is crucial for controlling the density and uniformity of the polymer network. nih.govmdpi.comdntb.gov.uanih.govresearchgate.netmdpi.com These crosslinkers are molecules with multiple reactive terminal olefin groups that can participate in polymerization reactions like acyclic diene metathesis (ADMET), creating junctions between linear polymer chains.

Glycerol Tris(undec-10-enoate): This bio-based tri-arm crosslinker is synthesized from glycerol and undec-10-enoic acid, both of which can be derived from renewable resources like castor oil. Its incorporation into the ADMET polymerization of α,ω-diene monomers, such as bis(undec-10-enyl)isosorbide diester, leads to the formation of soluble network biobased aliphatic polyesters. mdpi.comdntb.gov.uanih.govresearchgate.netmdpi.com The presence of this crosslinker has been shown to be effective in producing polymer films with significantly improved tensile properties compared to their linear counterparts. mdpi.comdntb.gov.uanih.govresearchgate.net

5-Formylbenzene-1,2,3-triyl Tris(undec-10-enoate): This synthetic tri-arm crosslinker is prepared through the reaction of 3,4,5-trihydroxybenzaldehyde (B28275) with 10-undecenoyl chloride in the presence of triethylamine (B128534). nih.govrsc.org The synthesis involves adding the acid chloride dropwise to a solution of the trihydroxybenzaldehyde and triethylamine in tetrahydrofuran (B95107) (THF) at a reduced temperature (-30 °C), followed by stirring at room temperature. nih.gov This crosslinker has been successfully employed in the ADMET polymerization of monomers like 4-allyl-2-methoxyphenyl 10-undecenoate to create network polymers with uniform structures. nih.govrsc.orgresearchgate.netrsc.orgmdpi.comrsc.org The formation of the network structure is confirmed by techniques such as NMR spectroscopy and differential scanning calorimetry (DSC). nih.gov

The general strategy involves copolymerizing a linear α,ω-diene monomer with a small percentage of a multi-arm crosslinker. The use of catalysts, such as second-generation Grubbs catalysts, facilitates the ADMET polymerization process, leading to polymers with unimodal molecular weight distributions. nih.govresearchgate.netrsc.orgrsc.org The amount of crosslinker added can be varied to control the network density and, consequently, the material's final properties. mdpi.com

Performance Characteristics of Undecenoate-Derived Polymers

The physical properties of polymers derived from this compound and related undecenoate monomers are directly linked to their molecular architecture. Introducing network structures via crosslinking significantly alters their mechanical and thermal performance compared to linear analogues.

Investigation of Mechanical Properties: Tensile Strength and Elongation at Break

The mechanical integrity of undecenoate-derived polymers is a key indicator of their potential applications. Research has demonstrated that creating network polyesters through ADMET polymerization in the presence of a tri-arm crosslinker like glycerol tris(undec-10-enoate) can lead to materials with superior mechanical properties. mdpi.comdntb.gov.uanih.govresearchgate.net

For instance, a network polymer created from bis(undec-10-enyl)isosorbide diester with 1.0 mol% of glycerol tris(undec-10-enoate) as a crosslinker, followed by hydrogenation (HCP1), exhibited a tensile strength of 35.4 MPa and an elongation at break of 572%. mdpi.comdntb.gov.uaresearchgate.net This is a marked improvement over the corresponding linear polymer (HP1), which showed a tensile strength of 20.8 MPa and an elongation at break of 282%. mdpi.comdntb.gov.uaresearchgate.net These results indicate that crosslinking can enhance both the strength and the ductility of the material.

The properties are also influenced by the polymer's molecular weight (Mn). For both linear and network polymers, an increase in molecular weight generally leads to an improvement in tensile properties. mdpi.comacs.orgnih.gov For example, a hydrogenated linear polymer (HP1) with an Mn of 48,200 g/mol exhibited a tensile strength of 39.7 MPa and an elongation at break of 436%. acs.orgnih.gov Studies have shown that these biobased polyesters can exhibit better tensile properties than some conventional polyolefins like high-density polyethylene (B3416737) (HDPE), low-density polyethylene (LDPE), and polypropylene (B1209903) (PP). mdpi.comdntb.gov.uanih.govresearchgate.netresearchgate.net

| Polymer Type | Crosslinker Content (mol%) | Molecular Weight (Mn, g/mol) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|---|

| Linear (HP1) | 0 | ~31,400 | 20.8 | 282 | mdpi.comdntb.gov.uaresearchgate.net |

| Network (HCP1) | 1.0 | ~31,400 | 35.4 | 572 | mdpi.comdntb.gov.uaresearchgate.net |

| Linear (HP1) | 0 | 48,200 | 39.7 | 436 | acs.orgnih.gov |

| HDPE (for comparison) | N/A | N/A | 15 | 500 | researchgate.net |

| LDPE (for comparison) | N/A | N/A | 10.0 | 312 | researchgate.net |

| PP (for comparison) | N/A | N/A | 30 | 150 | researchgate.net |

Analysis of Thermal Properties: Glass Transition and Melting Temperatures in Relation to Polymer Structure

The thermal behavior of undecenoate-derived polymers is dictated by their structure, including the nature of the monomer units, molecular weight, and degree of crystallinity. rsc.orgresearchgate.netacs.org The glass transition temperature (Tg) and melting temperature (Tm) are critical parameters that define the material's service temperature range.

Polymers synthesized via ADMET polymerization can be amorphous or semi-crystalline. For example, a polyester (P1) prepared from 4-allyl-2-methoxyphenyl 10-undecenoate is an amorphous material with a glass transition temperature (Tg) of -9.6 °C and no observable melting temperature. rsc.orgrsc.org Similarly, another polyester containing vanillin (B372448) (PE12) showed a Tg of 4 °C. mdpi.comresearchgate.net The absence of a melting point indicates a lack of significant crystalline domains in these polymers.

In contrast, semi-crystalline polyesters exhibit both a glass transition and a melting temperature. For instance, polyesters derived from undecyl undecenoate can be semi-crystalline with a melting temperature of 48 °C. researchgate.net Copolymers of trehalose (B1683222) bis(10-undecenoate) (M14) can also produce semi-crystalline materials with high melting temperatures, such as 156 °C. mdpi.compreprints.org The thermal properties can be tuned by copolymerization; for example, copolymerizing M14 with undec-10-en-1-yl undec-10-enoate (M1) leads to a decrease in both molecular weight and melting temperature as the proportion of M1 increases. mdpi.compreprints.org

The introduction of specific end-groups to the polymer chains can also influence thermal properties, affecting both melting and crystallization temperatures. acs.org

| Polymer Description | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference |

|---|---|---|---|

| Poly(4-allyl-2-methoxyphenyl 10-undecenoate) | -9.6 | Not Observed | rsc.orgrsc.orgresearchgate.net |

| Polyester containing vanillin (PE12) | 4 | Not Observed | mdpi.comresearchgate.net |

| Polyester from undecyl undecenoate | - | 48 | researchgate.net |

| Poly(trehalose bis(10-undecenoate)) (PE14) | - | 156 | mdpi.compreprints.org |

| Polyurethane from 10-undecenoic acid diol (PU1) | 15-59 | - | mdpi.com |

Depolymerization and Controlled Degradation Studies of Undecenoate-Based Polymers

A significant advantage of aliphatic polyesters derived from undecenoates is their potential for chemical recyclability and controlled degradation. nih.govexpresspolymlett.com This addresses end-of-life concerns for polymeric materials and contributes to a circular economy. The ester linkages in the polymer backbone are susceptible to cleavage under specific chemical conditions.

Studies have demonstrated that these polyesters can be efficiently depolymerized back to their constituent monomers through processes like transesterification. researchgate.netresearchgate.netmdpi.com For example, using catalysts such as (cyclopentadienyl)titanium trichlorides (Cp'TiCl3) or even simple metal oxides like CaO, the polyesters can be broken down by reaction with an alcohol, such as ethanol (B145695). researchgate.netmdpi.com This process, conducted under heat, cleaves the ester bonds in the polymer chain, yielding the original diol and a diethyl ester of the dicarboxylic acid portion of the monomer. mdpi.com This method has been shown to achieve high conversion and selectivity to the monomer products. mdpi.com

Furthermore, a "closed-loop" one-pot chemical recycling process has been demonstrated. mdpi.com In this approach, a polyester like poly(butylene adipate) (PBA) is first depolymerized with ethanol using a CpTiCl3 catalyst. The resulting mixture of diethyl adipate (B1204190) and 1,4-butanediol (B3395766) can then be heated under vacuum to repolymerize, affording a high molecular weight recycled PBA. mdpi.com

Another route for the degradation of unsaturated polyesters synthesized by ADMET is ethenolysis, which is a cross-metathesis reaction with ethylene. researchgate.netacs.org This process uses an olefin metathesis catalyst to break down the polymer chains at the sites of the carbon-carbon double bonds that remain in the unsaturated polymer backbone. acs.org These depolymerization strategies highlight the potential for these bio-based materials to be chemically recycled, offering a more sustainable alternative to traditional, non-degradable polymers. researchgate.netresearchgate.netresearchgate.net

Derivatization Strategies and Applications As Synthetic Building Blocks

Precursors for Functionalized Long-Chain Aliphatic Compounds

The chemical structure of tert-butyl undec-10-enoate (B1210307), with its terminal alkene and ester functional groups, allows for selective modifications to create diverse long-chain aliphatic compounds. ontosight.ai The terminal double bond can undergo a variety of addition reactions, while the ester group can be subjected to hydrolysis or transesterification. ontosight.ai The presence of the sterically demanding tert-butyl group is often crucial, as it can prevent undesirable side reactions, such as Claisen condensation, that may occur with less bulky esters. kit.edu

Key derivatization reactions at the terminal double bond include:

Hydrogenation: The carbon-carbon double bond can be saturated through catalytic hydrogenation to produce tert-butyl undecanoate. This transformation is a fundamental step in creating saturated long-chain esters or, after hydrolysis, long-chain fatty acids and alcohols. This process is analogous to the hydrogenation of unsaturated polymers derived from undecenoate monomers to yield saturated aliphatic polyesters. acs.orgacs.org

Epoxidation: The double bond can be converted into an epoxide ring using oxidizing agents like peroxy acids. This introduces a reactive three-membered ring, a valuable handle for further functionalization to create diols, amino alcohols, and other derivatives. The epoxidation of polymers with undecenoate side chains has been shown to be a quantitative process. researchgate.net

Hydroxylation: The terminal alkene can be converted to a primary alcohol through hydroboration-oxidation, yielding a long-chain hydroxy-ester. This adds a hydroxyl group, significantly increasing the polarity and providing a new site for esterification or etherification reactions. researchgate.net

Thiol-ene Reactions: The terminal double bond readily reacts with thiols in the presence of a radical initiator or UV light. This "click" reaction is highly efficient and allows for the attachment of various sulfur-containing moieties, enabling the synthesis of functionalized thioethers. kit.edu This strategy is widely used in polymer chemistry to create poly(thioether-ester)s from undecenoate-based monomers. researchgate.net

The ester group also offers pathways for derivatization:

Hydrolysis: The tert-butyl ester can be cleaved, typically under acidic conditions, to yield undec-10-enoic acid and isobutylene (B52900). This deprotection step is fundamental when the carboxylic acid functionality is desired for subsequent reactions, such as amidation to form polyamides.

Transesterification: The tert-butyl group can be exchanged with other alkyl groups by reacting with an alcohol under catalytic conditions, leading to different esters of undec-10-enoic acid.

These strategies allow tert-butyl undec-10-enoate to act as a key intermediate for a variety of C11 aliphatic compounds with tailored functionalities at one or both ends of the carbon chain.

Intermediate in the Synthesis of Specialty Monomers for Polymerization

This compound is a significant intermediate in the field of polymer chemistry, particularly for creating monomers used in the synthesis of specialty polymers. ontosight.aichemimpex.com Its structure is well-suited for producing α,ω-dienes and other monomers for step-growth polymerization methods like Acyclic Diene Metathesis (ADMET). acs.orgrsc.org

One notable application involves its C-H functionalization to create an aryl-bridged diester. kit.edu This molecule, featuring two terminal double bonds, acts as a bifunctional monomer. It can then be polymerized through reactions like thiol-ene addition with a dithiol, such as 1,4-butanedithiol, to form a polymer, although side reactions can sometimes be an issue. kit.edu

More broadly, the parent compound, undec-10-enoic acid, is extensively used to synthesize α,ω-diene monomers. acs.org For example, it can be reacted with diols like 1,4-butanediol (B3395766) or bio-based isosorbide (B1672297) to form bis(undec-10-enoate) monomers. acs.orgacs.org These monomers are then polymerized via ADMET using ruthenium-carbene catalysts. acs.orgrsc.orgmdpi.com This process involves the removal of ethylene (B1197577) gas to drive the reaction towards the formation of high molecular weight unsaturated polyesters. acs.orgacs.org The resulting polymers can be subsequently hydrogenated to produce saturated long-chain aliphatic polyesters, which exhibit properties that can bridge the gap between traditional polyolefins and polycondensates. acs.orgacs.org

The versatility of the undecenoate platform allows for the creation of a wide array of monomers. By choosing different core molecules (diols, diamines, etc.) to link two undecenoate units, the properties of the resulting polymers, such as melting temperature and mechanical strength, can be systematically tuned. acs.orgmdpi.comacs.org For instance, ADMET copolymerization of undec-10-en-1-yl undec-10-enoate with undeca-1,10-diene allows for the synthesis of model polyesters with adjustable ester group density, enabling fine control over the material's properties. acs.orgacs.org

| Monomer Type | Polymerization Method | Resulting Polymer | Reference |

| Aryl-bridged diester (from t-butyl undec-10-enoate) | Thiol-ene Addition | Poly(thioether-ester) | kit.edu |

| Bis(undec-10-enoate) diols | ADMET | Unsaturated Polyester (B1180765) | acs.orgacs.org |

| Undec-10-en-1-yl undec-10-enoate | ADMET Copolymerization | Unsaturated Polyester | acs.orgacs.org |

| Dianhydro-D-glucityl bis(undec-10-enoate) | ADMET Copolymerization | Semicrystalline Polyester | researchgate.netmdpi.com |

This table provides examples of monomer types derived from the undecenoate structure and their application in polymerization.

Role in the Valorization of Bio-renewable Resources and Feedstocks

This compound plays a crucial role in the chemical valorization of bio-renewable resources, specifically castor oil. researchgate.net Castor oil is a non-edible vegetable oil that serves as the primary source of ricinoleic acid. researchgate.netresearchgate.net Through pyrolysis (cracking at high temperatures), ricinoleic acid is converted into undec-10-enoic acid (also known as undecylenic acid) and heptanal. researchgate.netresearchgate.netresearchgate.net This process transforms a raw agricultural product into valuable chemical building blocks. researchgate.net

Undec-10-enoic acid is a key bio-based platform chemical. researchgate.netresearchgate.net The synthesis of this compound from this acid is a prime example of creating a value-added derivative. This esterification step makes the compound suitable for further synthetic transformations where the bulky tert-butyl group can provide stability or prevent side reactions. kit.edu

The significance of this compound and its parent acid lies in their use for producing high-performance, bio-based polymers. researchgate.net These materials offer a sustainable alternative to polymers derived from fossil fuels. acs.org For example, monomers synthesized from undec-10-enoic acid, such as bis(undec-10-enoate)s, are used in ADMET polymerization to produce long-chain aliphatic polyesters. acs.orgacs.orgrsc.org These bio-based polyesters are being explored for a variety of applications, contributing to the development of a circular economy. The entire pathway from castor oil to specialty polymer represents a successful valorization chain for a renewable feedstock.

| Feedstock | Key Intermediate | Derivative | Final Product Example | Reference |

| Castor Oil | Ricinoleic Acid | Undec-10-enoic Acid | This compound | researchgate.netresearchgate.net |

| Undec-10-enoic Acid | Bis(undec-10-enoate) Monomers | Unsaturated Polyesters | Bio-based plastics | acs.orgacs.orgrsc.org |

| Undec-10-enoic Acid | Amino undecanoic acid | - | Nylon-11 | researchgate.netresearchgate.net |

This table illustrates the valorization pathway from castor oil to various chemical products.

Potential as Precursors for Bioactive Compounds or Drug Delivery Systems (Conceptual)

While direct applications of this compound in bioactive compounds or drug delivery are not extensively documented, its structure and the functional groups that can be derived from it provide a conceptual basis for such uses. The long aliphatic chain is a common feature in lipidic molecules that can interact with cell membranes, and the terminal double bond offers a gateway for introducing a wide range of functionalities. ontosight.airesearchgate.net

Derivatives of undecenoic acid have shown biological activity. For instance, lipidic triazole derivatives of 10-undecenoic acid have been reported as potential antimicrobial compounds. researchgate.net Furthermore, a related compound, 2-methylbutyl undec-10-enoate, has been investigated for its antimicrobial properties and explored for potential roles in drug delivery systems. smolecule.com These findings suggest that the undecenoate backbone can serve as a scaffold for developing new bioactive agents.

The true potential may lie in using this compound as a building block for creating functional polymers for biomedical applications. Polymers containing undecenoate side chains, such as certain polyhydroxyalkanoates (PHAs), can be chemically modified through their pendant vinyl groups. researchgate.netresearchgate.net These modifications can include:

Epoxidation: Creating epoxy-functionalized polymers that can be further reacted to attach drugs or targeting ligands. researchgate.net

Hydroxylation: Introducing hydroxyl groups to increase hydrophilicity and provide sites for conjugation. researchgate.net

"Click" Chemistry: Using thiol-ene reactions to graft molecules like poly(ethylene glycol) (PEG) onto the polymer backbone. rsc.org This can be used to form amphiphilic block copolymers that self-assemble into nanoparticles or micelles, which are widely studied as drug delivery vehicles. researchgate.netrsc.org

The synthesis of amphiphilic polymers using monomers derived from undec-10-enoic acid for potential drug delivery has been reported. rsc.org These systems could encapsulate hydrophobic drugs within a core while presenting a hydrophilic shell to the aqueous environment, potentially improving drug solubility and circulation time. researchgate.netrsc.org Therefore, while still largely conceptual, the derivatization of this compound and its integration into polymeric architectures represent a promising, bio-based strategy for developing advanced materials for the biomedical field. researchgate.net

Catalyst Systems and Their Performance in Tert Butyl Undec 10 Enoate Chemistry

Ruthenium-Based Olefin Metathesis Catalysts (e.g., Grubbs Catalysts, HG2, G2)

Ruthenium-based catalysts are paramount in the olefin metathesis of esters like tert-butyl undec-10-enoate (B1210307). The choice of catalyst, including first and second-generation Grubbs (G1, G2) and Hoveyda-Grubbs (HG2) catalysts, significantly influences reaction outcomes such as conversion rates and product selectivity.

In the context of ring-closing metathesis (RCM), Grubbs-type complexes have been utilized to catalyze the cyclization of related ester structures. For instance, the cyclization of hex-5-enyl undec-10-enoate was achieved using Grubbs 1-type precatalysts. nih.gov The performance of these catalysts can be sensitive to temperature. For example, certain pyridinyl-alcoholato Grubbs 2-type derivatives show negligible activity at lower temperatures (40-60 °C) but exhibit a significant increase in reaction rate and conversion at higher temperatures (above 70 °C). beilstein-journals.org Specifically, with some of these catalysts, conversions greater than 80% can be achieved at 90 °C. beilstein-journals.org

The second-generation Grubbs catalyst (G2) and Hoveyda-Grubbs second-generation catalyst (HG2) are often favored for their higher activity and stability. In acyclic diene metathesis (ADMET) polymerization of diesters derived from undec-10-enoic acid, HG2 has been shown to produce high molecular weight polyesters. acs.orgresearchgate.net The removal of the ethylene (B1197577) byproduct during these polymerizations is crucial for achieving high molecular weights. researchgate.net

Furthermore, the addition of co-catalysts or additives can enhance the performance of Grubbs catalysts. For instance, the use of copper iodide (CuI) with the Grubbs-2 catalyst has been shown to significantly increase turnover numbers in cross-metathesis reactions. acs.org

| Catalyst System | Reaction Type | Key Findings |

| Grubbs 1-type pyridinyl-alcoholato complexes | Ring-Closing Metathesis (RCM) | Catalyzed the cyclization of hex-5-enyl undec-10-enoate. nih.gov |

| Grubbs 2-type pyridinyl-alcoholato derivatives | Olefin Metathesis | Activity is highly temperature-dependent, with significant increases above 70 °C. beilstein-journals.org |

| Hoveyda-Grubbs 2nd Gen. (HG2) | ADMET Polymerization | Effective in producing high molecular weight polyesters from undec-10-enoate derived diesters. acs.orgresearchgate.net |

| Grubbs-2 catalyst with CuI | Cross-Metathesis (CM) | Addition of CuI nearly doubled the catalyst turnover. acs.org |

Molybdenum-Based Alkylidene Catalysts

Molybdenum-based alkylidene catalysts, often referred to as Schrock catalysts, are known for their high reactivity in olefin metathesis, particularly for challenging substrates. uwindsor.ca These catalysts are generally more reactive than their ruthenium counterparts but are also more sensitive to air and moisture, requiring reactions to be carried out under inert atmospheres with dry solvents. uwindsor.ca

The reactivity of molybdenum catalysts is significantly influenced by the electronic properties of the ligands. For instance, using more electron-withdrawing alkoxide ligands, such as hexafluoro-tert-butoxide, leads to a more electrophilic metal center and a more active catalyst compared to those with tert-butoxide ligands. uwindsor.ca

While specific data on the use of molybdenum catalysts with tert-butyl undec-10-enoate is less prevalent in the provided search results, their general high activity in metathesis suggests they would be effective. They have been successfully employed in various metathesis reactions, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis. uwindsor.ca Enantiomerically pure molybdenum catalysts have also been developed and used for asymmetric ring-closing reactions. uwindsor.ca

Recent advancements have led to the development of air-stable and user-friendly molybdenum alkylidyne catalysts for alkyne metathesis, which exhibit broad functional group tolerance. acs.org

| Catalyst Type | Key Characteristics |

| Schrock Catalysts (Mo-alkylidene) | High reactivity, sensitive to air and moisture. uwindsor.ca |

| Mo-alkylidene with electron-withdrawing ligands | Increased catalytic activity. uwindsor.ca |

| Air-stable Mo-alkylidyne catalysts | Broad functional group tolerance for alkyne metathesis. acs.org |

Palladium-N-Heterocyclic Carbene (NHC) Catalysts in Cross-Coupling Reactions

Palladium complexes with N-heterocyclic carbene (NHC) ligands are powerful catalysts for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. nih.govrsc.org These catalysts are known for their high stability and activity, which stems from the strong sigma-donating ability of the NHC ligand that facilitates the oxidative addition step in the catalytic cycle. nih.gov

While the direct application of these catalysts to this compound is not detailed in the search results, their broad utility in C-C bond formation suggests potential applications. For instance, the terminal double bond of this compound could potentially undergo Heck coupling with an aryl halide in the presence of a Pd-NHC catalyst.

The catalytic activity of Pd-NHC complexes has been demonstrated in the Suzuki-Miyaura cross-coupling of aryl chlorides with boronic acids, often using a base like sodium tert-butoxide. nih.gov These reactions can be carried out in various solvents, including DMF-water mixtures. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Palladium-NHC Complexes | Suzuki-Miyaura, Heck, etc. | High stability and activity, strong Pd-NHC bond. nih.govrsc.org |

| Pd-NHC with Sodium tert-butoxide | Suzuki-Miyaura Coupling | Effective for coupling aryl chlorides and boronic acids. nih.gov |

Molybdenum(0) Complexes for Alkene Isomerization

Molybdenum(0) complexes have emerged as effective catalysts for the isomerization of terminal alkenes to internal alkenes. acs.orgtemple.edu These catalysts can exhibit high selectivity for the formation of specific isomers, particularly the thermodynamically less favored Z-alkenes. temple.edu

A notable example is the use of cis-Mo(CO)₄(PPh₃)₂ as a precatalyst, which, in the presence of a cocatalyst like p-toluenesulfonic acid (TsOH), can isomerize terminal alkenes to 2-alkenes with a preference for the Z isomer. acs.org This catalytic system has been shown to be effective for a variety of functionalized terminal alkenes. acs.org While not explicitly tested on this compound in the provided literature, the methodology shows promise for selectively isomerizing its terminal double bond.

The mechanism of this isomerization is believed to involve the formation of a molybdenum hydride species. acs.org The reaction conditions, including the choice of molybdenum complex and cocatalyst, are critical for achieving high conversion and selectivity. acs.org

| Catalyst System | Reaction Type | Key Outcome |

| cis-Mo(CO)₄(PPh₃)₂ with TsOH | Alkene Isomerization | Selective formation of (Z)-2-alkenes from terminal alkenes. acs.org |

| Mo(0) complexes | Alkene Isomerization | Potential for controlled isomerization of the double bond in this compound. temple.edu |

Advanced Analytical and Characterization Methodologies in Tert Butyl Undec 10 Enoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity analysis of tert-butyl undec-10-enoate (B1210307). Both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis of the monomer and to characterize the structure of polymers derived from it.

In the ¹H NMR spectrum of tert-butyl undec-10-enoate, specific chemical shifts and coupling patterns are indicative of its unique structure. For instance, the terminal vinyl protons typically appear as a multiplet in the range of δ 5.70-5.90 ppm and δ 4.88-5.03 ppm. The protons of the t-butyl group are observed as a characteristic singlet at approximately δ 1.44 ppm. The methylene (B1212753) group adjacent to the ester oxygen (α-CH₂) shows a triplet at around δ 2.19 ppm.

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. Key resonances include those for the carbonyl carbon of the ester, the carbons of the double bond, the quaternary carbon of the t-butyl group, and the various methylene carbons along the aliphatic chain.

The purity of this compound can also be assessed by NMR. The presence of impurity signals, such as those from residual starting materials or byproducts, can be readily detected and quantified. For polymers, NMR is crucial for determining the degree of polymerization, the tacticity, and the incorporation of comonomers.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| CH=CH₂ | 5.70-5.90 | m | |

| CH=CH ₂ | 4.88-5.03 | m | |

| -CH ₂-COO- | 2.19 | t | |

| -C(CH₃)₃ | 1.44 | s | |

| -CH₂-CH=CH₂ | 1.98-2.07 | m | |

| -CH₂-CH ₂-COO- | 1.54-1.64 | m | |

| Other -CH₂- | 1.20-1.40 | m | caltech.edu |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. It is also invaluable for identifying byproducts and characterizing the end-groups of polymers. Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used. beilstein-journals.org

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight (240.39 g/mol ). A characteristic fragmentation pattern involves the loss of the tert-butyl group, resulting in a prominent fragment ion. Other fragments arise from the cleavage of the ester bond and fragmentation of the undecenoate chain. msu.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. caltech.edunih.gov

In polymer analysis, MS techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight distribution of low molecular weight polymers and to identify the structure of repeating units and end-groups. nih.gov

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers derived from this compound. researchgate.net This method separates polymer chains based on their hydrodynamic volume in solution. researchgate.net

The analysis of polymers synthesized from this compound by GPC typically reveals their average molecular weights (Mn and Mw) and PDI. mdpi.com For instance, acyclic diene metathesis (ADMET) polymerization of related undecenoate monomers has yielded polyesters with number-average molecular weights (Mn) ranging from 9,300 to 23,400 g/mol , with PDI values indicating a relatively narrow to broad distribution depending on the reaction conditions. mdpi.com The choice of solvent (eluent), such as tetrahydrofuran (B95107) (THF) or chloroform, is critical for achieving good separation. mdpi.comlcms.cz The system is often calibrated with polystyrene or polymethylmethacrylate standards. lcms.cz

Table 2: GPC Data for Polymers Derived from Undecenoate Monomers

| Polymer System | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Poly(M1-co-DCD) | 9,300 - 10,600 | 1.56 - 1.78 | mdpi.com |

| Polyester (B1180765) from M1 | 12,700 | 1.85 | researchgate.net |

| Polyester from M1 | 15,900 | - | acs.org |

Note: M1 and DCD are related monomers used in copolymerization studies.

Differential Scanning Calorimetry (DSC) for Thermal Transitions of Polymers

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the temperatures and heat flows associated with transitions in materials as a function of temperature or time. For polymers derived from this compound, DSC is essential for determining key thermal properties like the glass transition temperature (Tg) and the melting temperature (Tm). sigmaaldrich.com

These thermal transitions are critical for understanding the physical state and mechanical properties of the polymer at different temperatures. For example, the DSC thermogram of a semicrystalline polyester derived from a related undecenoate monomer showed a distinct melting temperature, which was influenced by the molecular weight and the composition of the copolymer. mdpi.comacs.org The Tg indicates the transition from a rigid, glassy state to a more flexible, rubbery state, a crucial parameter for determining the service temperature of the material. mdpi.com DSC is typically performed by heating the sample at a constant rate, cooling it, and then reheating to observe the transitions. rsc.orgrsc.org

Table 3: Thermal Properties of Polymers from Undecenoate Derivatives by DSC

| Polymer System | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference |

| Poly(M1) | - | 46.9 | acs.org |

| Poly(M1-co-DCD) | - | 71.7 - 107.6 | mdpi.com |

| Polymer P1 | -9.6 | Not observed | rsc.org |

High Performance Liquid Chromatography (HPLC) for Product Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity of this compound and to separate it from reaction mixtures. nih.gov By utilizing a stationary phase and a mobile phase, components of a mixture are separated based on their differential partitioning between the two phases.

For this compound, reversed-phase HPLC with a C18 column is a common method. nih.gov The purity of the compound can be assessed by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. A high purity of over 99% has been reported for related compounds using this method. nih.gov HPLC is also instrumental in monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products over time. Preparative HPLC can be employed to purify larger quantities of the compound. lcms.cz

Gas Chromatography (GC) for Yield Determination

Gas Chromatography (GC) is another essential chromatographic technique for the analysis of volatile compounds like this compound. It is particularly useful for determining the yield of a reaction and for assessing product purity. researchgate.net In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

The yield of the synthesis of this compound can be accurately determined by GC, often using an internal standard for quantification. rsc.org This involves creating a calibration curve to relate the peak area to the concentration of the analyte. researchgate.net GC analysis can also identify and quantify any volatile byproducts or unreacted starting materials, providing a comprehensive picture of the reaction outcome. avantorsciences.com

Atomic Force Microscopy (AFM) and Ellipsometry for Surface Characterization of Derived Materials

When polymers derived from this compound are used to create thin films or coatings, their surface properties become critically important. Atomic Force Microscopy (AFM) and ellipsometry are powerful techniques for characterizing these surfaces at the nanoscale.

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of the polymer surface with very high resolution. researchgate.net It can be used to measure surface roughness, identify the presence of different phases in a polymer blend, and visualize the morphology of the material. researchgate.netcovalentmetrology.com AFM operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface. researchgate.net

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films. horiba.combruker.com It measures the change in polarization of light upon reflection from the sample surface. horiba.com For polymers derived from this compound, ellipsometry can be used to accurately measure the thickness of spin-coated or Langmuir-Blodgett films, which is crucial for applications in electronics and optics. researchgate.net

Together, AFM and ellipsometry provide a comprehensive understanding of the surface morphology and optical properties of materials derived from this compound, which is essential for their application in advanced technologies. mdpi.comutwente.nl

Emerging Research Directions and Future Perspectives in Tert Butyl Undec 10 Enoate Chemistry

Development of Green and Sustainable Synthetic Routes for Tert-butyl Undec-10-enoate (B1210307)

The synthesis of tert-butyl undec-10-enoate is a key focus for green chemistry, aiming to replace traditional methods with more environmentally benign alternatives. Research is centered on reducing energy consumption, minimizing waste, and utilizing renewable resources and catalysts.

One promising green method is the use of ultrasound-assisted synthesis. biointerfaceresearch.com This technique significantly intensifies the esterification process, allowing the reaction between 10-undecenoic acid and t-butanol to proceed at room temperature, a substantial improvement over the conventional heating method which requires temperatures of 67-70°C for extended periods. biointerfaceresearch.com The application of ultrasonic irradiation not only shortens the reaction time to as little as 15 minutes but also increases the yield of tert-butyl undecylenate by 2-10% compared to conventional synthesis. biointerfaceresearch.com This method's primary advantages are its reduced energy consumption and faster reaction rates. biointerfaceresearch.com

Biocatalysis represents another cornerstone of sustainable synthesis. The use of enzymes, such as lipases, offers high selectivity under mild conditions. mdpi.com For instance, immobilized Candida antarctica lipase (B570770) has been successfully employed in the solvent-free esterification of 10-undecenoic acid. mdpi.com This enzymatic approach aligns with green chemistry principles by using a biodegradable catalyst derived from renewable resources and often avoiding the need for protecting-group chemistry, which simplifies the synthetic route and reduces waste. academie-sciences.frresearchgate.net

Flow chemistry in microreactors is also being explored for the direct and sustainable synthesis of tertiary butyl esters. rsc.org This technology offers enhanced efficiency and versatility compared to batch processes, providing better control over reaction parameters and improving safety and scalability. rsc.org The use of solid acid catalysts is another area of investigation, with materials like dodecatungstophosphoric acid supported on K10 montmorillonite (B579905) clay showing high efficacy in the tert-butylation of various substrates using methyl-tert-butyl ether (MTBE) as the alkylating agent. rsc.org While not a direct synthesis of this compound, this research points towards the potential of recyclable solid acids in similar esterification or transesterification reactions.

The following table summarizes a comparison between conventional and a green synthesis method for this compound.

| Parameter | Conventional Synthesis | Ultrasound-Assisted Synthesis |

|---|---|---|

| Temperature | 67-70°C | Room Temperature |

| Reaction Time | 120 minutes | 15 minutes |

| Yield Improvement | Baseline | +2-10% |

| Energy Consumption | High | Low |

Innovation in Polymer Design and Performance through Undecenoate Monomers

Undecenoate monomers, including this compound, are proving to be valuable building blocks for designing advanced polymers with tailored properties. The presence of a long aliphatic chain imparts flexibility to the resulting polymer backbone, while the terminal double bond provides a reactive handle for polymerization and post-polymerization modification. researchgate.netontosight.ai

Acyclic diene metathesis (ADMET) polymerization is a powerful technique that has been extensively used to synthesize polyesters from bio-based α,ω-dienes derived from undecenoic acid. mdpi.com This method allows for the creation of high molecular weight unsaturated polyesters. mdpi.comresearchgate.net For example, the ADMET copolymerization of dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-decadiene, using ruthenium-carbene catalysts, yields semicrystalline long-chain aliphatic polyesters. mdpi.com The properties of these polymers can be tuned by adjusting the monomer feed ratio.

The versatility of undecenoate-based monomers extends to the synthesis of various polymer architectures. They are key starting materials for producing biodegradable elastomers, hydrogels, and environmentally friendly adhesives. researchgate.net The ability to undergo further chemical transformations, such as epoxidation and acrylation, allows for the creation of photopolymerizable monomers. researchgate.net Moreover, thiol-ene click chemistry has been employed for the step-growth polymerization of undecenoate derivatives, leading to well-defined telechelic diols that can be further polymerized into polyurethanes. mdpi.com